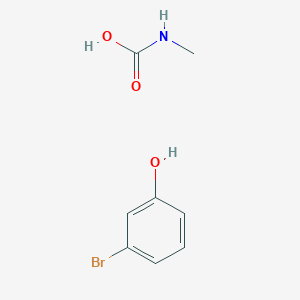

Phenol, 3-bromo-, methylcarbamate

Beschreibung

Phenol, 3-bromo-, methylcarbamate (C₈H₈BrNO₂) is a substituted phenyl methylcarbamate characterized by a bromine atom at the 3-position of the phenolic ring and a methylcarbamate group (-O(CO)NHCH₃) at the 1-position. Methylcarbamates are widely used as insecticides and acaricides, functioning as acetylcholinesterase (AChE) inhibitors. The bromine substituent introduces steric bulk and electron-withdrawing effects, which may influence hydrolysis rates, metabolic pathways, and toxicity compared to other methylcarbamates.

Eigenschaften

IUPAC Name |

3-bromophenol;methylcarbamic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO.C2H5NO2/c7-5-2-1-3-6(8)4-5;1-3-2(4)5/h1-4,8H;3H,1H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSOWGHKEAKMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)O.C1=CC(=CC(=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Phenol, 3-bromo-, methylcarbamate is used in various scientific research applications, including:

Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which Phenol, 3-bromo-, methylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below highlights key structural and molecular differences between Phenol, 3-bromo-, methylcarbamate and selected analogs:

Key Observations :

- Bromine vs. Alkyl Groups : Bromine’s electronegativity may reduce hydrolysis rates compared to methyl or isopropyl substituents, which are metabolized via hydroxylation or oxidation .

- Thioether vs. Halogen : Methiocarb’s sulfur group stabilizes against oxidative degradation, whereas bromine’s steric effects may hinder enzymatic detoxification .

Metabolic Pathways and Detoxification

Methylcarbamates undergo hydrolysis, hydroxylation, and conjugation in biological systems:

- Hydrolysis: Primary route for carbofuran and m-cumenyl methylcarbamate, yielding phenolic derivatives . Brominated analogs may resist hydrolysis due to electron-withdrawing effects, prolonging AChE inhibition .

- Hydroxylation : Propoxur (2-isopropoxyphenyl methylcarbamate) is hydroxylated at the 5-position, forming polar metabolites . Bromine at the 3-position could redirect hydroxylation to the 4- or 6-position, altering metabolite profiles.

- Conjugation : Resistant mosquito larvae detoxify methylcarbamates via glucuronidation or sulfation . Bromine’s bulk may reduce conjugation efficiency, increasing acute toxicity.

Toxicity and Environmental Impact

Mechanistic Insights :

- Bromine’s electronegativity may enhance AChE binding affinity, increasing acute toxicity compared to alkyl-substituted analogs.

- Methiocarb’s thioether group contributes to prolonged environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.